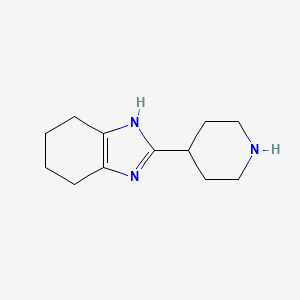![molecular formula C10H13N3 B1429794 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine CAS No. 1159882-43-5](/img/structure/B1429794.png)
2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
説明
2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is a type of heterocyclic organic compound . It has a molecular weight of 211.69 and a molecular formula of C10H14ClN3 .
Synthesis Analysis
The synthesis of 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine involves the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl-2-, pyridyl-3-, and pyridyl-4-carboxamidines and subsequent reactions of 7-benzyl-2-pyridyl-5,6,7,8-tetrahydro-3H-pyrido [3,4-d]pyrimidin-4-ones with trifluoromethanesulfonic anhydride and secondary amines .Molecular Structure Analysis
The molecular structure of 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is represented by the formula C10H14ClN3 .Physical And Chemical Properties Analysis
The compound is a pale yellow solid . It has a molecular weight of 211.69 and a molecular formula of C10H14ClN3 . The compound is stored at temperatures between 0-5 degrees Celsius .科学的研究の応用
Antibacterial Properties
2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives have been investigated for their antibacterial properties. A study involving the synthesis and evaluation of these derivatives as antibacterial agents found that most of the synthesized compounds exhibited antibacterial activity. This activity was attributed to the cyclization to the pyrimido[4,5-d]pyrimidine system and the nature of the substituent attached to phenyl rings (Cieplik et al., 2008).
Synthetic Methodologies
The chemistry of pyrido[4,3-d]pyrimidines, which includes 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, has been extensively studied. A review focused on the structure features, reactions, and synthetic methodologies of these compounds, highlighting their use as starting materials in the multi-step synthesis of tetrahydropteroic acid derivatives (Elattar & Mert, 2016).
Antioxidant Properties
The antioxidant properties of 5-aryl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acids, synthesized from 6-aminopyrimidines, have been examined. The study emphasized the environmental friendliness of the synthesis method and explored the antioxidant potential of these new pyridopyrimidines (Quiroga et al., 2016).
Crystal Structure Analysis
The crystal structure of compounds related to 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine, such as ethyl 2-phenyl-4-(prop-2-yn-1-yloxy)-5,6,7,8-tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidine-7-carboxylate, has been determined. This structural analysis contributes to the understanding of the three-dimensional arrangement and interactions of these molecules (Akkurt et al., 2015).
Antimalarial and Antimetabolite Effects
Research into 2,4-diamino-6-(benzyl and pyridylmethyl)-5,6,7,8-tetrahydropyrido(4,3-d]pyrimidines has shown these compounds to have antimalarial and antibacterial effects. This study synthesized various derivatives for evaluation, revealing significant activity against Plasmodium berghei in mice and in vitro activity against various bacterial strains (Elslager et al., 1972).
Synthesis of Derivatives
The synthesis of various derivatives of tetrahydropyrimidines, including those related to 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine, has been a focus of several studies. These syntheses involve different methodologies and aim to explore the biological activities of these compounds (Bhattacharyya, 2019).
Safety And Hazards
特性
IUPAC Name |
2-cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-2-7(1)10-12-5-8-3-4-11-6-9(8)13-10/h5,7,11H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMOPNXLWDNLJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C3CCNCC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201204746 | |
| Record name | 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201204746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | |
CAS RN |
1159882-43-5 | |
| Record name | 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159882-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201204746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



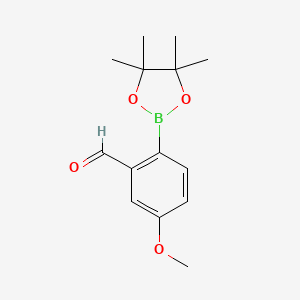
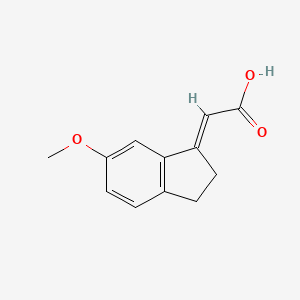
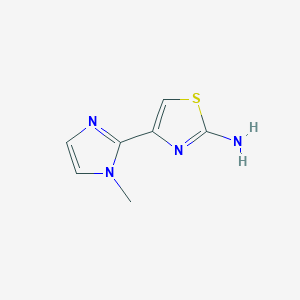
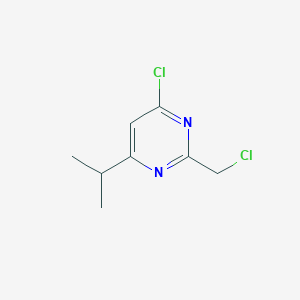

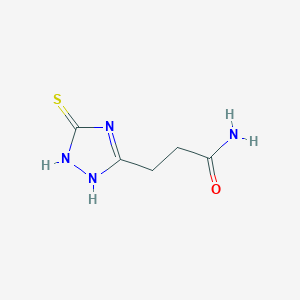
![3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)aniline](/img/structure/B1429722.png)
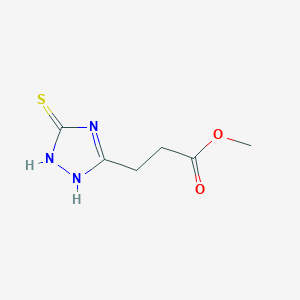
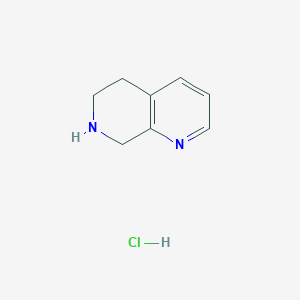
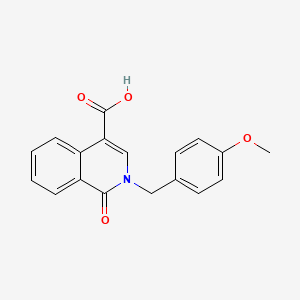
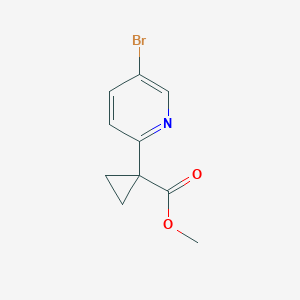
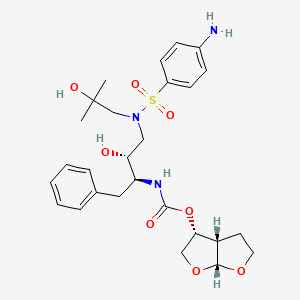
![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethanol](/img/structure/B1429732.png)
